A Senior Application Scientist's Technical Guide to 5-Bromo-triazolo[1,5-a]pyridine
A Senior Application Scientist's Technical Guide to 5-Bromo-triazolo[1,5-a]pyridine
A Senior Application Scientist's Technical Guide to 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of core molecular frameworks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic systems, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide focuses on a key derivative of this family: 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine . Its significance lies not only in the inherent biological potential of the fused heterocyclic system but also in the strategic placement of a bromine atom. This halogen serves as a crucial synthetic handle, enabling extensive chemical modifications through cross-coupling reactions, thereby facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document, crafted from the perspective of a Senior Application Scientist, aims to provide an in-depth technical overview of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, encompassing its fundamental properties, synthesis, and burgeoning applications in the field of drug development. The insights provided herein are intended to empower researchers to leverage this versatile building block in their quest for next-generation therapeutics.
Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a solid at room temperature, typically appearing as a white to off-white solid.[2][4] Its core properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 143329-58-2 | [1][2] |
| Molecular Formula | C₆H₄BrN₃ | [1][2] |
| Molecular Weight | 198.02 g/mol | [1][2] |
| Melting Point | 145-150 °C | [2][4] |
| Appearance | White to off-white solid | [4] |
| SMILES | Brc1cccc2ncnn12 | [2] |
| InChI Key | FTRKHVUBTUHSQK-UHFFFAOYSA-N | [2] |
Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Plausible Experimental Protocol
While a variety of methods exist for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core, a common and effective strategy involves the cyclization of a substituted 2-aminopyridine derivative.[5] The following protocol is a scientifically sound adaptation based on established literature procedures for analogous compounds.
Conceptual Workflow for Synthesis
The synthesis can be conceptualized as a two-step process: the formation of an N-(pyridin-2-yl)formamidoxime intermediate, followed by a cyclization reaction to yield the desired triazolopyridine ring system.
Caption: Conceptual workflow for the synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Detailed Experimental Protocol
Materials:
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2-Amino-6-bromopyridine
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Formamidine acetate
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Hydroxylamine hydrochloride
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A suitable base (e.g., sodium ethoxide)
-
Ethanol
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Polyphosphoric acid (PPA) or another suitable cyclizing agent
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
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Preparation of N-(6-bromopyridin-2-yl)formamidoxime:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in ethanol.
-
Add a stoichiometric equivalent of a base (e.g., sodium ethoxide) and stir for 30 minutes at room temperature to generate free hydroxylamine.
-
To this solution, add 2-amino-6-bromopyridine and formamidine acetate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude intermediate can be purified by recrystallization or used directly in the next step.
-
-
Cyclization to 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine:
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To the crude N-(6-bromopyridin-2-yl)formamidoxime, add polyphosphoric acid.
-
Heat the mixture with stirring to a temperature typically between 100-140 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice, which will hydrolyze the PPA and precipitate the product.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 7-8.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expert Rationale: The choice of a strong dehydrating agent like PPA is crucial for facilitating the intramolecular cyclization, which involves the loss of a water molecule. The workup procedure with ice and subsequent neutralization is a standard and effective method for isolating the product from the viscous PPA.
Spectroscopic Data for Characterization
Accurate characterization of the synthesized compound is essential for ensuring its purity and confirming its identity. Below is a summary of the expected spectroscopic data for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
| Data Type | Expected Values/Observations |
| ¹H NMR | The spectrum is expected to show signals corresponding to the three protons on the pyridine ring, with chemical shifts and coupling patterns characteristic of this system. |
| ¹³C NMR | The spectrum should display six distinct signals for the carbon atoms in the heterocyclic core. |
| Mass Spec (ESI-MS) | Predicted [M+H]⁺: 197.96614. The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[6] |
Applications in Drug Discovery and Development
The 5-bromo-[1][2][3]triazolo[1,5-a]pyridine scaffold is a valuable starting point for the synthesis of a wide array of biologically active molecules. The bromine atom acts as a versatile handle for introducing chemical diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Role as a Kinase Inhibitor Scaffold
A significant application of this scaffold is in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The triazolopyridine core can mimic the purine structure of ATP, allowing it to bind to the ATP-binding site of kinases. The bromine at the 5-position provides a vector for introducing substituents that can interact with specific residues within the kinase active site, thereby conferring potency and selectivity.
Caption: Drug discovery workflow utilizing 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Inhibition of RORγt and LSD1
Recent research and patent literature have highlighted the potential of[1][2][3]triazolo[1,5-a]pyridine derivatives as modulators of key therapeutic targets. For instance, derivatives of this scaffold have been investigated as inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt), a promising target for autoimmune diseases. Additionally, these compounds have been explored as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[7] The 5-bromo precursor is instrumental in the synthesis of compound libraries for screening against these and other emerging targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile Building Block for Future Therapies
5-Bromo-[1][2][3]triazolo[1,5-a]pyridine represents more than just a chemical intermediate; it is a gateway to a vast chemical space ripe for exploration in the context of drug discovery. Its robust and versatile chemistry, coupled with the proven biological relevance of the[1][2][3]triazolo[1,5-a]pyridine scaffold, makes it an indispensable tool for medicinal chemists. By providing a strategic entry point for diversification, this compound will undoubtedly continue to contribute to the development of novel and effective therapies for a range of human diseases. This guide has aimed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this powerful building block in their scientific endeavors.
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PubChem. Substituted[1][2][3]triazolo[1,5-a]pyridines and substituted[1][2][3]triazolo[1,5-a]pyrazines as LSD1 inhibitors - Patent US-10125133-B2.
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Google Patents. WO2009047514A1 -[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-c]pyrimidine compounds and their use.
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PMC. Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists.
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Fchemicals Limited. 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
- Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
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